molecular formula C11H11N3O3 B2542022 N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide CAS No. 1251671-02-9

N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide

Cat. No.: B2542022
CAS No.: 1251671-02-9
M. Wt: 233.227
InChI Key: SLYKLNYVBPYRIA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a methoxy group at the 6-position and a carboxamide moiety at the 3-position, where the amide nitrogen is further functionalized with a furan-2-ylmethyl group. The furan ring, a heteroaromatic system, is a common pharmacophore in antimicrobial agents due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-16-10-5-4-9(13-14-10)11(15)12-7-8-3-2-6-17-8/h2-6H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYKLNYVBPYRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with furan-2-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of furan-based compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for the virus's replication cycle. For instance, a related compound demonstrated an IC50 value of 1.57 μM against Mpro, indicating potent inhibitory activity that could be leveraged for therapeutic development against COVID-19 .

Cancer Treatment
The compound's structural features suggest potential applications in cancer therapy. Research into related pyridazine derivatives has shown promise in inhibiting specific kinases associated with cancer progression. For example, compounds with similar scaffolds have been evaluated for their efficacy against BCR-ABL kinase, a target in chronic myeloid leukemia (CML) treatment . The ability to modify the molecular structure allows for tailored approaches to enhance selectivity and potency against various cancer types.

Organic Synthesis

N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, making it valuable for creating more complex molecules. The compound can participate in:

  • C-H Functionalization: Enabling the introduction of diverse substituents onto aromatic rings.
  • Cross-Coupling Reactions: Useful in synthesizing biaryl compounds that are prevalent in pharmaceuticals.

Data Table: Summary of Research Findings

Application AreaSpecific Use CaseKey Findings
Antiviral ResearchInhibition of SARS-CoV-2 MproIC50 value of 1.57 μM indicates strong activity
Cancer TherapyTargeting BCR-ABL kinaseEffective against CML; structure modifications enhance potency
Organic SynthesisBuilding block for complex moleculesFacilitates C-H functionalization and cross-coupling reactions

Case Studies

Case Study 1: Antiviral Screening
A study focused on the screening of furan and pyridazine derivatives for antiviral activity against SARS-CoV-2. The results indicated that specific modifications to the furan moiety significantly improved inhibitory effects on Mpro, suggesting a pathway for developing new antiviral therapies .

Case Study 2: Kinase Inhibition
Research into pyridazine derivatives revealed their effectiveness as selective inhibitors of kinases involved in cancer signaling pathways. The study demonstrated that certain modifications could enhance selectivity for BCR-ABL over other kinases, paving the way for targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its pyridazine core, which distinguishes it from other heterocyclic scaffolds. Below is a comparative analysis with key analogs:

Key Observations

Core Heterocycle Influence: Pyridazine vs. However, tetrazoles are known for metabolic stability, whereas pyridazines may exhibit different pharmacokinetic profiles . Dihydropyridine and Oxazolopyridine Analogs: Dihydropyridines () are classically associated with calcium channel modulation, but their furan-containing derivatives may target microbial enzymes. The oxazolopyridine scaffold () introduces rigidity, which could improve target selectivity .

Substituent Effects: The 6-methoxy group in the target compound may enhance solubility compared to the cyano and thioether groups in dihydropyridine analogs (). The furanmethyl carboxamide group is a shared feature with Compound 6 (), suggesting a conserved role in antimicrobial activity through target recognition.

Biological Activity: Compound 6 () demonstrated potent activity against S. epidermidis (MIC = 4 µg/mL), attributed to its tetrazole-furan combination. The target compound’s pyridazine core might modulate activity against resistant strains due to altered electronic properties . No activity data are available for dihydropyridine or oxazolopyridine analogs, though their structural complexity suggests broader target engagement .

Research Findings and Implications

  • Pharmacophore Model : highlights the furan ring and carboxamide group as critical for antimicrobial activity. The target compound retains these features, positioning it as a candidate for similar applications .
  • Metabolic Considerations : Pyridazines may exhibit superior metabolic stability compared to tetrazoles, which are prone to enzymatic reduction. This could translate to longer half-lives in vivo .
  • Synthetic Feasibility : The compound’s synthesis likely follows routes analogous to ’s tetrazole derivatives, involving carboxamide coupling and functional group interconversion .

Biological Activity

N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and research findings.

Chemical Structure and Properties

The compound this compound features a pyridazine ring substituted with a furan moiety and a methoxy group. This unique structure may contribute to its biological efficacy.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyridazine have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-7 (breast cancer)8.50Induces apoptosis
Compound BHCT15 (colon cancer)2.37Inhibits cell proliferation
This compoundA549 (lung cancer)TBDTBD

In a study involving similar compounds, it was found that certain derivatives exhibited IC50 values as low as 2.20 μM against breast cancer cells, indicating strong growth inhibition . The mechanism often involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Compounds featuring furan and pyridazine rings have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

StudyCompoundCOX Inhibition (%)Remarks
Study AThis compoundTBDPotential dual inhibitor
Study BSimilar pyridazine derivatives70% at 10 μMEffective in vitro

Research indicates that compounds with similar structures can inhibit both COX-1 and COX-2, which are involved in the synthesis of pro-inflammatory mediators .

Case Study 1: Anticancer Screening

A series of pyridazine derivatives were screened against various cancer cell lines. The study revealed that compounds with a furan substitution showed enhanced activity compared to their non-furan counterparts. The specific case of this compound showed promising results in preliminary assays, warranting further investigation into its mechanism and efficacy.

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory activity, compounds similar to this compound were tested for their ability to inhibit COX enzymes. Results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential therapeutic use in inflammatory diseases.

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